ethyl 5-[(2-pyridinylamino)sulfonyl]-2-furoate
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonyl compounds often involves complex reactions, including sulfonylation, chlorosulfonic acid treatment, and reactions with ammonium bicarbonate and methyl magnesium chloride (Urban et al., 2003). These processes can lead to various anti-inflammatory agents, highlighting the compound's relevance in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 5-[(2-pyridinylamino)sulfonyl]-2-furoate often features intramolecular hydrogen bonds, as seen in related pyrazole carboxylates (Wu et al., 2005). These structural characteristics can influence the compound's chemical behavior and interactions.
Chemical Reactions and Properties
Related sulfonyl compounds undergo various chemical reactions, including cyclizations and conversions into biofuels or fuel additives, as demonstrated by the catalytic performance of sulfonated graphene oxide (Antunes et al., 2014). These reactions underscore the versatility and utility of such compounds in synthetic chemistry and potential industrial applications.
Physical Properties Analysis
While specific physical property data for this compound is not readily available, related research indicates that compounds in this class can be characterized by their solubility, stability, and acid-base properties. Studies on similar compounds provide insights into their physicochemical behavior, which is crucial for their application in various fields (Chekanova et al., 2014).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity and stability, can be influenced by their specific functional groups and molecular structure. For instance, the presence of sulfonyl groups can impact their catalytic activities and interactions in chemical reactions, as seen in the synthesis of biofuels (Antunes et al., 2014).
properties
IUPAC Name |
ethyl 5-(pyridin-2-ylsulfamoyl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-2-18-12(15)9-6-7-11(19-9)20(16,17)14-10-5-3-4-8-13-10/h3-8H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRVUBBADLXQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)S(=O)(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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